1-(4-Aminophenyl)-2-oxopyridine-3-carbonitrile: Structural Profiling and Synthetic Methodologies
1-(4-Aminophenyl)-2-oxopyridine-3-carbonitrile: Structural Profiling and Synthetic Methodologies
Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Executive Summary
In the landscape of rational drug design, the 2-oxopyridine (2-pyridone) ring is recognized as a privileged heterocyclic scaffold. It frequently serves as a metabolically stable bioisostere for amides and nucleobases. 1-(4-Aminophenyl)-2-oxopyridine-3-carbonitrile (CAS: 2140305-36-6) represents a highly functionalized iteration of this scaffold. By integrating an electron-withdrawing 3-carbonitrile group and a versatile 1-(4-aminophenyl) vector, this molecule provides dual functional handles for divergent library synthesis.
This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and a self-validating synthetic methodology designed for high-yield isolation in medicinal chemistry workflows.
Physicochemical Profiling and Molecular Identity
Accurate molecular characterization is the foundation of any structure-activity relationship (SAR) campaign. According to, the molecular weight of 1-(4-Aminophenyl)-2-oxopyridine-3-carbonitrile is rigorously established at 211.22 g/mol [1].
The table below summarizes the core quantitative data and topological parameters critical for assessing its viability as a central pharmacophore.
| Property | Value | Structural Significance |
| IUPAC Name | 1-(4-Aminophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | Defines the regiochemistry of the core scaffold. |
| CAS Registry Number | 2140305-36-6 | Unique identifier for procurement and literature tracking. |
| Molecular Weight | 211.22 g/mol | Optimal for fragment-based drug discovery (FBDD). |
| Chemical Formula | C₁₂H₉N₃O | Confirms the exact atomic composition. |
| H-Bond Donors | 1 (Primary Amine, -NH₂) | Facilitates target engagement via hydrogen bonding. |
| H-Bond Acceptors | 3 (Carbonyl, Nitrile, Amine) | Interacts with kinase hinge regions or solvent interfaces. |
| Topological Polar Surface Area | ~69.9 Ų | Falls within the optimal range (< 90 Ų) for blood-brain barrier (BBB) penetration. |
| Rotatable Bonds | 1 (N-Phenyl linkage) | High structural rigidity minimizes entropic penalties upon target binding. |
Structural Analysis & Mechanistic Rationale
The architectural design of 1-(4-Aminophenyl)-2-oxopyridine-3-carbonitrile is highly deliberate, offering specific advantages in biological systems:
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The 2-Oxopyridine Core: Acts as a rigid, planar framework. Unlike standard pyridines, the 2-pyridone tautomerization provides a built-in hydrogen bond acceptor (the carbonyl oxygen) and mimics peptide bonds, making it highly resistant to proteolytic cleavage.
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The 3-Carbonitrile Moiety: The strong electron-withdrawing nature of the nitrile group decreases the electron density of the pyridone ring. This enhances the metabolic stability of the molecule against oxidative degradation by cytochrome P450 enzymes. Furthermore, the nitrile acts as a synthetic precursor for tetrazoles (carboxylate bioisosteres) or primary amines.
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The 1-(4-Aminophenyl) Vector: The para-aniline group is strategically positioned to probe solvent-exposed regions or deep hydrophobic pockets of target proteins. The primary amine serves as an ideal nucleophile for downstream derivatization, enabling the rapid synthesis of amide, urea, or sulfonamide libraries. The utility of the 1-aryl-2-pyridone-3-carbonitrile scaffold has been extensively documented in the discovery of enzyme inhibitors, such as [2].
Self-Validating Synthetic Methodology
To ensure reproducibility, the following protocol details a two-phase synthesis of 1-(4-Aminophenyl)-2-oxopyridine-3-carbonitrile.
Phase 1: Cyclocondensation to the Pyridone Core
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Causality: Utilizing a nitro-protected aniline (2-cyano-N-(4-nitrophenyl)acetamide) prevents competitive nucleophilic attack by the primary amine during the electrophilic condensation, ensuring regioselective formation of the N-aryl pyridone.
Step-by-Step Procedure:
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Reagent Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 10.0 mmol of 2-cyano-N-(4-nitrophenyl)acetamide in 50 mL of glacial acetic acid.
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Electrophile Addition: Add 12.0 mmol (1.2 eq) of 1,1,3,3-tetramethoxypropane dropwise at room temperature.
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Acid Catalysis: Introduce 0.5 mL of concentrated H₂SO₄ to catalyze the hydrolysis of the acetal into the reactive malonaldehyde intermediate.
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Thermal Cyclization: Equip the flask with a reflux condenser and heat to 120 °C for 5 hours.
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Self-Validation Checkpoint:
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TLC: Monitor the consumption of the starting material. The product should appear as a new, UV-active spot.
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LC-MS: Upon aqueous workup and precipitation, LC-MS (ESI+) must yield a dominant peak at m/z 242.2 [M+H]⁺ corresponding to the nitro-intermediate.
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Phase 2: Chemoselective Nitro Reduction
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Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) under mild pressure selectively reduces the nitro group to an amine without reducing the sensitive nitrile moiety or the conjugated double bonds of the pyridone ring.
Step-by-Step Procedure:
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Solvent System: Dissolve 5.0 mmol of the intermediate from Phase 1 in a 1:1 mixture of absolute ethanol and ethyl acetate (40 mL).
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Catalyst Addition: Carefully add 50 mg of 10% Pd/C (Caution: Pyrophoric. Purge flask with N₂ prior to addition).
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Hydrogenation: Evacuate the flask and backfill with H₂ gas (1 atm via balloon). Stir vigorously at 25 °C for 12 hours.
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Self-Validation Checkpoint:
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Filtration: Filter the suspension through a pad of Celite to remove the catalyst, then concentrate the filtrate in vacuo.
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NMR & MS: ¹H-NMR (DMSO-d₆, 400 MHz) must show the disappearance of the downfield nitro-aromatic protons and the emergence of a broad singlet at ~5.20 ppm (integrating for 2H, -NH₂). LC-MS (ESI+) must yield m/z 212.2 [M+H]⁺ , confirming the final molecular weight of 211.22 g/mol .
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Fig 1. Synthetic workflow for 1-(4-Aminophenyl)-2-oxopyridine-3-carbonitrile via nitro reduction.
Downstream Applications & Functionalization Pathways
The true value of 1-(4-Aminophenyl)-2-oxopyridine-3-carbonitrile lies in its orthogonal reactivity. The primary amine and the nitrile group can be derivatized independently to explore different vectors of a biological target's binding site.
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Amine Derivatization: Reaction with acyl chlorides or isocyanates yields amides and ureas, respectively. These motifs are critical for generating Type II kinase inhibitors that stabilize the "DFG-out" inactive conformation of kinases.
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Nitrile Derivatization: The cyano group can undergo [3+2] cycloaddition with sodium azide to yield a tetrazole ring. Tetrazoles are metabolically stable bioisosteres of carboxylic acids, offering improved membrane permeability while maintaining the ability to form critical salt bridges with target arginine or lysine residues.
Fig 2. Divergent functionalization pathways of the aminophenyl and carbonitrile moieties.
References
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Jadhav, S., et al. "Discovery of Substituted 5-(2-Hydroxybenzoyl)-2-Pyridone Analogues as Inhibitors of the Human Caf1/CNOT7 Ribonuclease." Molecules, 2024. Available at:[Link]
